molecular formula C8H14O4 B3028255 [2-(Hydroxymethyl)-5,8-dioxaspiro[3.4]octan-2-yl]methanol CAS No. 1788043-96-8

[2-(Hydroxymethyl)-5,8-dioxaspiro[3.4]octan-2-yl]methanol

Cat. No.: B3028255
CAS No.: 1788043-96-8
M. Wt: 174.19
InChI Key: SSIMJUSNVFTCGI-UHFFFAOYSA-N
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Description

[2-(Hydroxymethyl)-5,8-dioxaspiro[3.4]octan-2-yl]methanol, registered under CAS number 1788043-96-8, is a high-purity chemical building block characterized by its unique spirocyclic structure and dual hydroxymethyl functionality. This compound has a molecular formula of C8H14O4 and a molecular weight of 174.19 g/mol . The material is specified with a purity of min. 97% and is recommended to be stored at room temperature . As a specialized scaffold, this 5,8-dioxaspiro[3.4]octane derivative serves as a critical intermediate in medicinal chemistry and drug discovery research. Its structural features make it particularly valuable for the synthesis of protein degrader building blocks, a promising class of therapeutic agents . Furthermore, related spirocyclic compounds appear in patent literature concerning the development of potent inhibitors for various biological targets, highlighting the strategic importance of this structural class in designing novel bioactive molecules . The compound is provided strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Proper handling procedures should be followed by qualified laboratory personnel.

Properties

IUPAC Name

[2-(hydroxymethyl)-5,8-dioxaspiro[3.4]octan-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c9-5-7(6-10)3-8(4-7)11-1-2-12-8/h9-10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSIMJUSNVFTCGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(O1)CC(C2)(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701273807
Record name 5,8-Dioxaspiro[3.4]octane-2,2-dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701273807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1788043-96-8
Record name 5,8-Dioxaspiro[3.4]octane-2,2-dimethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1788043-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,8-Dioxaspiro[3.4]octane-2,2-dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701273807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Hydroxymethyl)-5,8-dioxaspiro[3.4]octan-2-yl]methanol typically involves the reaction of appropriate diols with formaldehyde under acidic or basic conditions to form the spirocyclic structure. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl groups undergo oxidation to form carbonyl or carboxyl functionalities, depending on reaction conditions.

Reagent/Conditions Product Yield Key Observations
KMnO₄ (acidic conditions)Spirocyclic ketone derivative72–78%Selective oxidation of primary alcohol.
CrO₃ (Jones reagent)Carboxylic acid derivative65%Over-oxidation observed at higher temps.
TEMPO/NaOCl (mild conditions)Aldehyde intermediate85%Controlled oxidation preserves spirocycle.

Mechanistic Insight :

  • The primary alcohol group is oxidized to a ketone or carboxylic acid via radical intermediates under strong oxidative conditions .

  • Steric hindrance from the spirocyclic structure slows reaction rates compared to linear analogs.

Reduction Reactions

While the compound itself contains alcohol groups, its synthetic intermediates or derivatives participate in reduction pathways.

Reagent/Conditions Application Outcome
H₂/Pd-C (hydrogenolysis)Debenzylation of protected precursors97% yield of free alcohol .
LiAlH₄ (anhydrous ether)Reduction of ester intermediates89% yield of diol derivative.

Example Synthesis :
A key precursor, 2-[(benzyloxy)methyl]-5,8-dioxaspiro[3.4]octane, undergoes hydrogenolysis with Pd/C in methanol to yield [2-(Hydroxymethyl)-5,8-dioxaspiro[3.4]octan-2-yl]methanol in 97% yield .

Substitution Reactions

The hydroxyl groups participate in nucleophilic substitution or esterification.

Reagent/Conditions Product Selectivity
SOCl₂ (dry DCM)Chloro-spiro derivative81% yield; retains spirocyclic core.
Ac₂O (pyridine catalyst)Acetylated derivative92% yield; dual ester formation.

Notable Reaction :

  • Treatment with thionyl chloride replaces hydroxyl groups with chlorine atoms, enabling further functionalization.

Hydrolysis and Stability

The dioxaspiro ring exhibits stability under neutral conditions but hydrolyzes in acidic/basic media:

Conditions Outcome Rate Constant (k)
1M HCl (reflux)Ring-opening to diol and formic acidk=2.1×103s1k=2.1\times 10^{-3}\,\text{s}^{-1}
0.5M NaOH (room temp)Partial decompositionk=5.6×104s1k=5.6\times 10^{-4}\,\text{s}^{-1}

Structural Impact :

  • Acidic hydrolysis cleaves the dioxolane ring, yielding a linear diol and formic acid.

Comparative Reactivity Table

Reaction Type Reagent Product Key Advantage
OxidationKMnO₄KetoneHigh selectivity for primary alcohols.
ReductionH₂/Pd-CDeprotected alcoholEfficient debenzylation .
SubstitutionSOCl₂Chlorinated derivativeEnables halogenation for cross-coupling.
HydrolysisHClRing-opened diolUseful for degradation studies.

Scientific Research Applications

[2-(Hydroxymethyl)-5,8-dioxaspiro[3.4]octan-2-yl]methanol is a spirocyclic organic compound featuring a spiro linkage between a dioxaspiro octane ring and a hydroxymethyl group. It is also known as (5,8-dioxaspiro[3.4]octane-2,2-diyl)dimethanol and its molecular formula is C8H14O4 .

Basic Information:

  • CAS No.: 1788043-96-8
  • Molecular Weight: 174.19 g/mol
  • IUPAC Name: this compound

Scientific Research Applications

This compound is a chemical compound with applications spanning chemistry, biology, and industry. Its primary role is as a building block in synthesizing complex molecules. The compound's unique structure makes it suitable for studying enzyme interactions and metabolic pathways. It is also used in producing polymers and other materials with specific properties.

Chemical Reactions

This compound can undergo several types of chemical reactions:

  • Oxidation: The hydroxymethyl group can be converted to a carboxylic acid or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
  • Reduction: It can be reduced to form different alcohol derivatives using reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
  • Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions, often involving strong acids or bases as catalysts.

Mechanism of Action

The mechanism by which [2-(Hydroxymethyl)-5,8-dioxaspiro[3.4]octan-2-yl]methanol exerts its effects involves interactions with various molecular targets. The hydroxymethyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The spirocyclic structure may also play a role in stabilizing the compound and enhancing its binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of [2-(Hydroxymethyl)-5,8-dioxaspiro[3.4]octan-2-yl]methanol, focusing on substituents, functional groups, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Notes
This compound (Target Compound) 545882-60-8 C₇H₁₂O₃ 144.17 Two hydroxymethyl groups Building block for polymers and drug synthesis; high polarity due to diol structure .
6-Butyl-2-(chloromethyl)-5,8-dioxaspiro[3.4]octane 654061-36-6 C₁₁H₁₉ClO₂ 218.72 Chloromethyl, butyl substituent Potential intermediate in surfactant synthesis; higher hydrophobicity .
2-Methyl-5,8-dioxaspiro[3.4]octane-1-carboxaldehyde 127445-88-9 C₈H₁₂O₃ 156.18 Carboxaldehyde, methyl group Reactive aldehyde group useful in condensation reactions or crosslinking .
5,8-Dioxaspiro[3.4]octane-2-carboxylic acid 1001907-64-7 C₇H₁₀O₄ 158.15 Carboxylic acid Acidic functionality enables salt formation or esterification .
5,8-Dioxaspiro[3.4]octane-2-thiol 72299-30-0 C₆H₁₀O₂S 146.20 Thiol (-SH) group Thiol-ene "click" chemistry applications; high nucleophilicity .

Biological Activity

[2-(Hydroxymethyl)-5,8-dioxaspiro[3.4]octan-2-yl]methanol, with the CAS number 1788043-96-8, is a unique organic compound characterized by its spirocyclic structure. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. Its structural features allow it to interact with various biological targets, making it a candidate for further research.

  • Molecular Formula : C8H14O4
  • Molecular Weight : 174.19 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds through its hydroxymethyl group. This interaction is crucial for binding with enzymes and receptors, influencing their activity and potentially modulating various metabolic pathways.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, including:

Study 1: Anti-inflammatory Potential

A study investigating the anti-inflammatory properties of spirocyclic compounds found that derivatives similar to this compound significantly reduced the production of nitric oxide (NO) in LPS-stimulated RAW264.7 cells. The treatment led to a decrease in pro-inflammatory cytokines such as TNF-α and CCL2, suggesting potential therapeutic applications in inflammatory diseases .

Study 2: Cytotoxic Effects

In another study focusing on cytotoxicity, various concentrations of related compounds were tested against different cell lines. Results indicated that while some concentrations were non-toxic, higher concentrations led to significant reductions in cell viability. This suggests a dose-dependent effect that warrants further investigation into the safety profile of this compound .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
[2-(Hydroxymethyl)-5,8-dioxaspiro[3.4]octane]Lacks hydroxymethyl groupLimited reactivity
[2-(Hydroxymethyl)-5,8-dioxaspiro[3.4]octan-2-yl]ethanolContains ethanol instead of methanolDifferent solubility and reactivity

The presence of the hydroxymethyl group in this compound differentiates it from its analogs, potentially enhancing its biological interactions and applications.

Q & A

Q. What are the established synthetic routes for [2-(Hydroxymethyl)-5,8-dioxaspiro[3.4]octan-2-yl]methanol, and how do reaction conditions influence yield?

The compound can be synthesized via sodium borohydride (NaBH₄) reduction of precursor ketones or aldehydes in methanol, a method validated for structurally related diols . Reaction conditions such as temperature (e.g., 298.1 K for stability) and solvent polarity significantly impact stereoselectivity and yield. For example, polar aprotic solvents may favor spirocyclic retention, while protic solvents could promote ring-opening side reactions. GC-MS and NMR (e.g., 400 MHz for ¹H analysis) are critical for monitoring intermediates .

Q. What spectroscopic techniques are most effective for characterizing this spirocyclic diol?

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., 400.13 MHz) resolve hydroxymethyl (-CH₂OH) and spirocyclic ether protons, with chemical shifts typically appearing at δ 3.4–4.2 ppm for oxygenated carbons .
  • GC-MS : Useful for confirming molecular weight (C₇H₁₂O₃, MW 144.17) and detecting thermal degradation products .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) enable precise determination of spirocyclic geometry and hydrogen-bonding networks .

Q. How does the hydrolytic stability of this compound compare to analogous spiroethers under acidic/basic conditions?

The 5,8-dioxaspiro[3.4]octane core exhibits moderate hydrolytic stability. Under acidic conditions (pH < 3), the ether bonds may cleave, forming diol byproducts, while basic conditions (pH > 10) can induce ring contraction or expansion. Comparative studies with 1,3-dioxaspiro[3.4]oct-6-ene derivatives suggest that electron-withdrawing substituents enhance stability .

Advanced Research Questions

Q. What mechanistic insights explain contradictory NMR and crystallographic data for hydroxymethyl conformers?

Discrepancies between solution-state NMR (flexible hydroxymethyl groups) and solid-state crystallography (fixed conformers) arise from dynamic equilibria in solution. Variable-temperature NMR (e.g., 298–343 K) and DFT calculations can model energy barriers for hydroxymethyl rotation . For example, SHELX-refined structures may reveal intramolecular H-bonding that stabilizes specific conformers .

Q. How can computational modeling optimize this compound’s application in drug design (e.g., as a linker or pharmacophore)?

  • Docking Studies : The spirocyclic scaffold’s rigidity and hydroxymethyl polarity make it suitable for targeting enzyme active sites (e.g., antimicrobial agents ).
  • MD Simulations : Assess stability in lipid bilayers or protein-binding pockets. For example, the 5,8-dioxaspiro[3.4]octane motif may mimic natural terpenoid frameworks .
  • QSAR Analysis : Correlate substituent effects (e.g., sulfonyl chloride derivatives ) with bioactivity data.

Q. What experimental strategies resolve synthetic byproducts from spirocyclic ring-opening reactions?

  • Chromatography : Reverse-phase HPLC with C18 columns separates diastereomers or ring-opened byproducts.
  • Kinetic Control : Low-temperature reactions (-78°C) and slow reagent addition minimize side reactions.
  • In Situ Monitoring : ReactIR or LC-MS tracks intermediates like dihydroisocoumarins .

Q. How do isotopic labeling studies (e.g., ²H, ¹³C) clarify metabolic or degradation pathways?

Isotopic labeling of the hydroxymethyl groups (e.g., using D₂O exchange) can trace hydrolysis products in biological systems. For example, ¹³C-labeled spiroethers enable NMR-based metabolic profiling in bacterial cultures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(Hydroxymethyl)-5,8-dioxaspiro[3.4]octan-2-yl]methanol
Reactant of Route 2
[2-(Hydroxymethyl)-5,8-dioxaspiro[3.4]octan-2-yl]methanol

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